molecular formula C10H10F3IOS B3106357 Unii-2axb7K3EE6 CAS No. 1584705-82-7

Unii-2axb7K3EE6

Cat. No.: B3106357
CAS No.: 1584705-82-7
M. Wt: 362.15 g/mol
InChI Key: OVVURKRTLZQGJM-UHFFFAOYSA-N
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Description

The compound identified by UNII “2axb7K3EE6” is also known as ((2-(2-IODOPHENYL)PROPAN-2-YL)OXY)(TRIFLUOROMETHYL)SULFANE . It is a non-proprietary, unique, unambiguous, nonsemantic, alphanumeric identifier based on a substance’s molecular structure and/or descriptive information .


Molecular Structure Analysis

The molecular formula of this compound is C10H10F3IOS . This indicates that it contains carbon ©, hydrogen (H), fluorine (F), iodine (I), oxygen (O), and sulfur (S). The exact structure would show how these atoms are bonded together.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 362.15 . The percent composition is C 33.17%, H 2.78%, F 15.74%, I 35.04%, O 4.42%, S 8.85% . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the available resources.

Scientific Research Applications

Nanotechnology in Scientific Research

Nanotechnology is a rapidly evolving field with significant implications for scientific research, offering highly targeted technological applications. Molecular imaging, a crucial aspect of assessing the health and environmental impacts of nanomaterials, plays a vital role in this domain. The development of nanoscale materials and devices can lead to innovative solutions in various sectors, including medicine, environmental science, and electronics, highlighting the potential for compounds and materials with unique properties to contribute to technological advancements and scientific understanding (Sutcliffe, 2011).

Collaborative Scientific Environments

Large scientific applications often require collaborative efforts among geographically dispersed scientists. Tools and software for collaborative working environments can significantly enhance the efficiency of scientific research by facilitating remote job submission, file transfer, and data sharing. Frameworks that offer application-centric facilities can support the development and experimentation processes of large scientific applications, suggesting the importance of interdisciplinary collaboration and technology in advancing scientific research (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Bioinformatics and Protein Research

The Universal Protein Resource (UniProt) is an example of a database that supports biological research by providing a comprehensive, fully classified, and accurately annotated protein sequence knowledgebase. Such databases are crucial for scientific research, enabling the exploration of genetic sequences and protein functions, which could be relevant for understanding the role and applications of specific compounds like Unii-2axb7K3EE6 in biological systems (Morgat et al., 2010).

Education and Innovation in Scientific Research

Educational programs aimed at translating research into innovations and ventures highlight the importance of bridging basic scientific research with practical applications. Such initiatives can guide research and development in a manner that respects societal concerns and addresses the innovation challenges, potentially providing a framework for the application of new compounds and technologies in a way that benefits society (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Properties

IUPAC Name

1-iodo-2-[2-(trifluoromethylsulfanyloxy)propan-2-yl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3IOS/c1-9(2,15-16-10(11,12)13)7-5-3-4-6-8(7)14/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVURKRTLZQGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1I)OSC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3IOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1584705-82-7
Record name ((2-(2-Iodophenyl)propan-2-yl)oxy)(trifluoromethyl)sulfane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1584705827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ((2-(2-IODOPHENYL)PROPAN-2-YL)OXY)(TRIFLUOROMETHYL)SULFANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AXB7K3EE6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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